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2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is an aromatic compound characterized by the presence of an amino group, a methoxy group, and a chloroethoxy side chain attached to a benzoic acid framework. Its molecular formula is C12H14ClN O4, and it has a molecular weight of approximately 259.686 g/mol . The compound's structure contributes to its unique chemical properties and biological activities.
These reactions make the compound versatile for further chemical modifications.
Research indicates that 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain bacterial strains. The methoxy and chloroethoxy substituents may enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Several synthetic routes have been explored for the preparation of 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester. Common methods include:
Each method varies in terms of yield, complexity, and required reagents.
The primary applications of 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester are found in medicinal chemistry and pharmacology. It is being investigated for:
Studies on the interactions of this compound with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways or bacterial metabolism. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Amino group, chloro, methoxy | Different positioning of substituents |
| Methyl 2-amino-5-chloro-4-methoxybenzoate | Amino group, chloro, methoxy | Variation in the position of amino and chloro |
| 5-Amino-2-chloro-4-methoxy-benzoic acid methyl ester | Amino and chloro groups present | Lacks the ethoxy chain |
The uniqueness of 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester lies in its specific combination of functional groups and their arrangement on the benzoic acid core, which may confer distinct biological properties compared to these similar compounds.